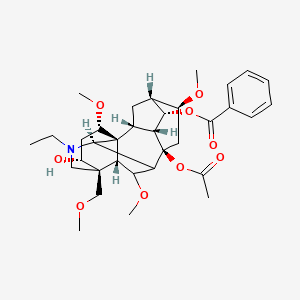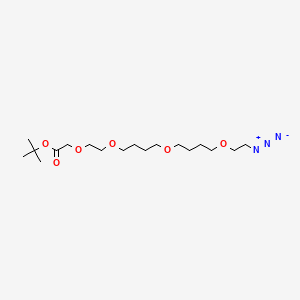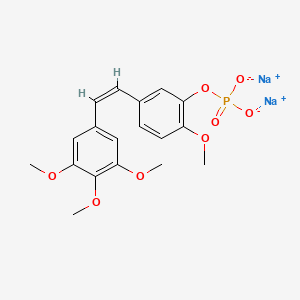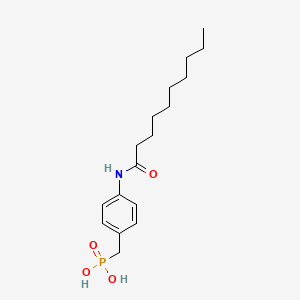![molecular formula C26H30ClN9S B11934297 3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)
3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R916562 is an orally active, selective inhibitor of Axl and vascular endothelial growth factor receptor 2 (VEGF-R2). It has demonstrated significant anti-angiogenesis and anti-metastasis properties, making it a promising candidate for cancer therapy .
Métodos De Preparación
The synthesis of R916562 involves high-throughput screening techniques to identify its dual inhibitory properties. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
Análisis De Reacciones Químicas
R916562 undergoes various chemical reactions, primarily focusing on its inhibitory action on Axl and VEGF-R2. Common reagents and conditions used in these reactions include:
Oxidation: Utilizes oxidizing agents to modify the compound’s structure.
Reduction: Involves reducing agents to alter the compound’s functional groups.
Substitution: Employs nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
The major products formed from these reactions are typically derivatives of R916562 with modified inhibitory properties .
Aplicaciones Científicas De Investigación
R916562 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its role in inhibiting cellular processes related to angiogenesis and metastasis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in breast and renal carcinomas.
Industry: Utilized in the development of anti-angiogenic and anti-metastatic drugs
Mecanismo De Acción
R916562 exerts its effects by selectively inhibiting Axl and VEGF-R2. Axl tyrosine kinase is involved in various cellular processes critical for tumor development and spread, while VEGF-R2 regulates endothelial migration and proliferation. By targeting these pathways, R916562 effectively inhibits angiogenesis and metastasis .
Comparación Con Compuestos Similares
R916562 is unique due to its dual inhibitory action on Axl and VEGF-R2. Similar compounds include:
Gilteritinib: Inhibits FMS-related tyrosine kinase 3 (FLT3) and Axl.
Cabozantinib: Targets multiple receptor tyrosine kinases, including c-Met and VEGFR.
UNC2025: A dual inhibitor of MER and FLT3.
Bemcentinib: Selectively inhibits Axl.
Sitravatinib: Inhibits multiple receptor tyrosine kinases involved in sarcoma cell growth
R916562 stands out due to its potent dual inhibition, making it a valuable candidate for anti-angiogenic and anti-metastatic therapies.
Propiedades
Fórmula molecular |
C26H30ClN9S |
|---|---|
Peso molecular |
536.1 g/mol |
Nombre IUPAC |
3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16?,17?,20-/m0/s1 |
Clave InChI |
HLRDOMFIYHUBLJ-UHYCVJNDSA-N |
SMILES isomérico |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@H]6CC7CCC6C7)N)Cl |
SMILES canónico |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)

![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)



![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)

